molecular formula C8H5BrF4O3S B2547132 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate CAS No. 1936290-01-5

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate

Cat. No.: B2547132
CAS No.: 1936290-01-5
M. Wt: 337.08
InChI Key: SRJJQJWYFZHTRL-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H5BrF4O3S and a molecular weight of 337.09 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2-fluoro-4-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate in chemical reactions involves the activation of the trifluoromethanesulfonate group, which is a good leaving group. This activation facilitates nucleophilic substitution and coupling reactions by making the aromatic ring more susceptible to attack by nucleophiles or coupling partners .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

(5-bromo-2-fluoro-4-methylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O3S/c1-4-2-6(10)7(3-5(4)9)16-17(14,15)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJJQJWYFZHTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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